Cas no 77606-05-4 (5-(1H-indol-3-yl)pentan-2-one)

5-(1H-indol-3-yl)pentan-2-one 化学的及び物理的性質
名前と識別子
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- 5-(1H-indol-3-yl)-2-Pentanone
- 5-(1H-indol-3-yl)pentan-2-one
- 2-Pentanone, 5-(1H-indol-3-yl)-
-
- インチ: 1S/C13H15NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-3,7-9,14H,4-6H2,1H3
- InChIKey: VBBLNFBPZYQBNK-UHFFFAOYSA-N
- SMILES: CC(=O)CCCC1C2=C(NC=1)C=CC=C2
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3(Predicted)
- ゆうかいてん: 120-122 °C
- Boiling Point: 388.5±25.0 °C(Predicted)
- 酸度系数(pKa): 17.28±0.30(Predicted)
5-(1H-indol-3-yl)pentan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828763-0.05g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.05g |
$780.0 | 2023-09-19 | ||
Enamine | EN300-1828763-5.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 5g |
$2692.0 | 2023-05-26 | ||
Enamine | EN300-1828763-0.1g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.1g |
$817.0 | 2023-09-19 | ||
Enamine | EN300-1828763-0.5g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.5g |
$891.0 | 2023-09-19 | ||
Enamine | EN300-1828763-1g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 1g |
$928.0 | 2023-09-19 | ||
Enamine | EN300-1828763-10g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 10g |
$3992.0 | 2023-09-19 | ||
Enamine | EN300-1828763-1.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 1g |
$928.0 | 2023-05-26 | ||
Enamine | EN300-1828763-10.0g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 10g |
$3992.0 | 2023-05-26 | ||
Enamine | EN300-1828763-0.25g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 0.25g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1828763-2.5g |
5-(1H-indol-3-yl)pentan-2-one |
77606-05-4 | 2.5g |
$1819.0 | 2023-09-19 |
5-(1H-indol-3-yl)pentan-2-one 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-(1H-indol-3-yl)pentan-2-oneに関する追加情報
Professional Introduction to 5-(1H-indol-3-yl)pentan-2-one (CAS No. 77606-05-4)
5-(1H-indol-3-yl)pentan-2-one, a compound with the chemical identifier CAS No. 77606-05-4, represents a significant area of interest in the field of medicinal chemistry and pharmacology. This compound, characterized by its indole moiety and a pentanone backbone, has garnered attention due to its structural features and potential biological activities. The indole ring is a well-documented pharmacophore in drug discovery, known for its role in various therapeutic applications, while the pentanone group introduces additional functional diversity that can be exploited for medicinal purposes.
The synthesis and characterization of 5-(1H-indol-3-yl)pentan-2-one involve sophisticated organic chemistry techniques that highlight the compound's structural complexity. The presence of the indole ring suggests possible interactions with biological targets such as receptors and enzymes, which are critical in modulating physiological processes. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds, facilitating the design of more effective drugs.
In the realm of drug development, 5-(1H-indol-3-yl)pentan-2-one has been explored for its potential in treating various diseases. For instance, studies have indicated that indole derivatives can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The specific arrangement of atoms in this compound may contribute to its ability to interact with key signaling pathways involved in these diseases. Researchers are particularly interested in how the compound's structure can be modified to enhance its bioavailability and therapeutic efficacy.
The pharmaceutical industry has been leveraging innovative synthetic methodologies to produce derivatives of 5-(1H-indol-3-yl)pentan-2-one with enhanced properties. Techniques such as catalytic hydrogenation, cross-coupling reactions, and asymmetric synthesis have been employed to fine-tune the molecular structure. These methods not only improve the yield and purity of the compound but also allow for the introduction of novel functional groups that could expand its therapeutic applications.
One of the most compelling aspects of 5-(1H-indol-3-yl)pentan-2-one is its potential as a lead compound for further drug development. By understanding its mechanism of action and optimizing its chemical structure, scientists can create new molecules with improved pharmacokinetic profiles. This approach aligns with the growing trend in medicinal chemistry towards rational drug design, where computational models and high-throughput screening are used to identify promising candidates.
The biological activity of 5-(1H-indol-3-yl)pentan-2-one has been investigated in various preclinical models. Initial studies have shown that it can modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Additionally, its interaction with immune cells suggests potential applications in immunomodulatory therapies. These findings underscore the importance of continued research into this compound and its derivatives.
As our understanding of complex biological systems grows, so does the demand for multifunctional drugs that can address multiple targets simultaneously. 5-(1H-indol-3-yl)pentan-2-one exemplifies this trend by combining structural features that could enable such dual-action mechanisms. This capability is particularly valuable in treating chronic diseases where multiple pathways are involved. The development of such compounds requires interdisciplinary collaboration between chemists, biologists, and clinicians to ensure that new drugs are both effective and safe.
The regulatory landscape for new drug development also plays a crucial role in shaping research priorities for compounds like 5-(1H-indol-3-yl)pentan-2-one. Regulatory agencies require extensive preclinical data before approving new drugs for human use, which drives researchers to conduct thorough investigations into their safety and efficacy. This rigorous process ensures that only compounds with significant therapeutic benefits reach patients but also necessitates innovative approaches to accelerate drug discovery.
Future directions in the study of 5-(1H-indol-3-yl)pentan-2-one may include exploring its role in precision medicine. By integrating genetic information with pharmacological research, scientists can develop personalized treatments tailored to individual patients' needs. The compound's unique structural features make it an attractive candidate for such applications, where it could be used to target specific genetic mutations or metabolic pathways.
In conclusion, 5-(1H-indol-3-yl)pentan-2-one (CAS No. 77606-05-4) is a promising compound with significant potential in medicinal chemistry and drug development. Its structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable candidate for further research. As scientists continue to uncover new therapeutic applications for this compound and its derivatives, it will undoubtedly play an important role in addressing some of today's most challenging medical conditions.
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